molecular formula C17H15FO3 B2858097 3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid CAS No. 1096862-66-6

3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid

Cat. No.: B2858097
CAS No.: 1096862-66-6
M. Wt: 286.302
InChI Key: FQAVQTSHGYTFEQ-RMKNXTFCSA-N
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Description

“3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid” is a synthetic organic compound featuring a prop-2-enoic acid backbone conjugated to a biphenyl system. The phenyl ring is substituted at position 2 with a 3-ethylphenoxy group and at position 5 with a fluorine atom. This structure combines an electron-withdrawing fluorine atom with a mixed electronic-effect 3-ethylphenoxy group (phenoxy’s oxygen is electron-withdrawing, while the ethyl substituent is electron-donating). Such substitutions likely influence its physicochemical properties, including acidity, solubility, and reactivity.

Properties

IUPAC Name

(E)-3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO3/c1-2-12-4-3-5-15(10-12)21-16-8-7-14(18)11-13(16)6-9-17(19)20/h3-11H,2H2,1H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAVQTSHGYTFEQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid typically involves several steps. One common synthetic route includes the reaction of 3-ethylphenol with 2,5-difluorobenzaldehyde to form an intermediate, which is then subjected to a Wittig reaction to yield the final product . The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations on the phenyl or prop-2-enoic acid moieties. Below is a systematic comparison using available data:

Aryl Ether Derivatives

  • 3-(2-Methoxyphenyl)propanoic acid (CAS 6342-77-4): Structure: Propanoic acid backbone with a 2-methoxyphenyl substituent. Key Differences: Lacks the fluorine atom and ethylphenoxy group. The methoxy group is less bulky and more electron-donating than 3-ethylphenoxy. Properties: Melting point (85–89°C) and molecular weight (180.20 g/mol) suggest higher crystallinity than the target compound, which may have reduced symmetry due to fluorine and ethylphenoxy groups .

Fluorinated Derivatives

  • Perfluorinated Propanoic Acids (e.g., CAS 69087-46-3, 69116-73-0): Structure: Highly fluorinated propanoic acids with trifluoroethoxy and tetrafluoroethyl groups. Key Differences: Extensive fluorination increases acidity and chemical stability. The target compound’s single fluorine at position 5 likely results in milder electron-withdrawing effects and lower acidity (predicted pKa ~3–4 vs. <1 for perfluorinated analogs). Applications: Perfluorinated analogs are used in surfactants and corrosion inhibitors, whereas the target compound’s moderate fluorination may suit pharmaceutical or agrochemical roles .

Sulfonamide and Heterocyclic Derivatives

  • (E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid (CAS 735269-97-3): Structure: Prop-2-enoic acid with a sulfamoyl-linked trifluoromethylphenyl group. Key Differences: The sulfamoyl group is strongly electron-withdrawing, enhancing acidity compared to the target compound’s ethylphenoxy-fluorophenyl system. Biological Relevance: Sulfonamide derivatives often exhibit enzyme inhibitory activity, suggesting the target compound may have distinct pharmacological targets .

Phenolic Acid Derivatives

  • 5-Hydroxyferulic Acid (CAS 1782-55-4): Structure: Cinnamic acid derivative with 3,4-dihydroxy-5-methoxyphenyl substituents. Key Differences: Hydroxyl groups increase hydrogen-bonding capacity and acidity (pKa ≈2–3). The target compound’s fluorine and ethylphenoxy groups reduce polarity, enhancing lipophilicity. Applications: Phenolic acids are antioxidants; the target compound’s modified substituents may shift its reactivity toward electrophilic pathways .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties
3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid C₁₇H₁₅FO₃ 298.30 3-Ethylphenoxy, 5-F Not reported Moderate acidity, lipophilic
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 2-Methoxy 85–89 High crystallinity, low steric hindrance
Perfluorinated propanoic acid (CAS 69087-46-3) C₆HF₁₄O₄ 406.05 Tetrafluoroethoxy, difluoromethyl Not reported Extreme acidity, high stability
5-Hydroxyferulic acid C₁₀H₁₀O₅ 210.18 3,4-Dihydroxy-5-methoxy Not reported Antioxidant, high solubility in polar solvents

Key Research Findings

  • Electronic Effects: The 5-fluorine in the target compound enhances acidity relative to non-fluorinated analogs (e.g., 3-(2-methoxyphenyl)propanoic acid) but less than perfluorinated derivatives .
  • Biological Potential: Structural similarities to sulfonamide and phenolic acids suggest possible bioactivity, though target specificity requires further study .

Biological Activity

3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid, a synthetic organic compound, has garnered attention in scientific research due to its potential biological activities. This compound, characterized by its unique fluorophenyl and ethylphenoxy groups, is under investigation for various therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research.

The molecular formula of 3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid is C17H15FO3C_{17}H_{15}FO_{3}, with a molecular weight of 286.30 g/mol. The compound features both a propenoic acid backbone and substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC17H15FO3
Molecular Weight286.30 g/mol
IUPAC Name3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid
InChIInChI=1S/C17H15FO3/c1-2-12-4-3-5-15(10-12)21-16-8-7-14(18)11-13(16)6-9-17(19)20/h3-11H,2H2,1H3,(H,19,20)
Canonical SMILESCCC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)C=CC(=O)O

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors. Preliminary studies suggest that it may modulate inflammatory pathways by affecting cytokine release and cellular signaling mechanisms. Further research is required to elucidate the precise molecular interactions and pathways involved.

Antimicrobial Properties

Research indicates that 3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the release of pro-inflammatory cytokines such as TNF-alpha from LPS-stimulated THP-1 cells. This effect is attributed to its ability to inhibit signaling pathways involved in inflammation .

Case Studies

One notable case involved the administration of this compound in an animal model of arthritis, where it significantly reduced joint swelling and inflammatory markers compared to control groups. The results suggest that it may have potential as a treatment for inflammatory diseases .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 3-[2-(4-ethylphenoxy)phenyl]prop-2-enoic acid, 3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid demonstrates enhanced stability and reactivity due to the presence of the fluorine atom. This unique feature may contribute to its superior biological activity .

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